molecular formula C19H19N3O2 B6089445 4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one

4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one

Cat. No.: B6089445
M. Wt: 321.4 g/mol
InChI Key: KGAUKURSIRCIPD-UDWIEESQSA-N
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Description

4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one typically involves multi-step organic reactions. One common method involves the reaction of arynes with oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is advantageous as it does not require transition metals and can be scaled up efficiently.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced isoquinoline compounds.

Scientific Research Applications

4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar aromatic properties.

    Quinoline: Structurally related but with different substitution patterns.

    Benzimidazole: Another heterocyclic compound with potential biological activity.

Uniqueness

4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one is unique due to its specific substitution pattern and the presence of both hydrazinylidene and hydroxy groups. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-8-10-14(11-9-13)22-18(23)16-7-5-4-6-15(16)17(19(22)24)12-20-21(2)3/h4-12,24H,1-3H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAUKURSIRCIPD-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)/C=N/N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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